Ethyl 2-thiopheneacetate
Description
Significance of Thiophene (B33073) Core in Organic Synthesis and Materials Science
The thiophene nucleus is a cornerstone in organic synthesis, providing a versatile scaffold for the construction of complex molecules. researchgate.netnih.gov Its aromatic nature, similar to that of benzene (B151609), allows it to undergo a variety of substitution reactions, making it a valuable building block for chemists. ijpsjournal.comnih.gov In medicinal chemistry, the replacement of a benzene ring with a thiophene ring in a biologically active compound often retains or even enhances its activity, a well-known bioisosteric replacement strategy. wikipedia.org This has led to the incorporation of the thiophene moiety into numerous pharmaceutical agents. researchgate.netijpsjournal.com
Beyond its role in pharmaceuticals, the thiophene core is of paramount importance in materials science. researchgate.net Thiophene-based polymers, known as polythiophenes, exhibit remarkable electronic and optical properties, making them suitable for applications in organic electronics. researchgate.netnih.gov These materials are utilized in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govacs.org The ability to fine-tune the chemical and physical properties of these materials through the modification of the thiophene ring underscores its significance in the development of advanced functional materials. nih.gov
Overview of Thiophene Derivatives in Advanced Applications
The versatility of the thiophene ring has led to the development of a vast array of derivatives with a wide spectrum of applications. researchgate.netijpsjournal.com In the pharmaceutical industry, thiophene derivatives have been developed as anticancer, anti-inflammatory, antibacterial, and antifungal agents, among others. researchgate.netijpsjournal.com Several thiophene-containing drugs have been approved for clinical use, highlighting the therapeutic potential of this heterocyclic system. nih.govnih.gov
In the realm of materials science, thiophene derivatives are instrumental in the creation of conductive polymers, liquid crystals, and dyes for various technological applications. ijpsjournal.comresearchgate.net For instance, polythiophene derivatives are key components in the development of flexible electronic devices and sensors. nih.gov The unique properties of these materials stem from the delocalized π-electron system of the thiophene ring, which can be readily modified to achieve desired functionalities. ijpsjournal.comnih.gov
Contextualization of Ethyl 2-Thiopheneacetate within the Thiophene Derivative Landscape
Among the myriad of thiophene derivatives, this compound holds a significant position as a versatile intermediate in organic synthesis. cymitquimica.comsigmaaldrich.com This compound, featuring an ester functional group attached to a thiophene ring via a methylene (B1212753) bridge, serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.netsigmaaldrich.com Its utility lies in the reactivity of both the ester group and the thiophene ring, allowing for a diverse range of chemical transformations. This compound has been employed in the preparation of various biologically active compounds, including pyrrolo[3,2-b]pyrrole-based copolymers for organic photovoltaic devices. sigmaaldrich.com
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-thiophen-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUANHXENVRFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205977 | |
| Record name | Ethyl 2-thienylacetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57382-97-5 | |
| Record name | 2-Thiopheneacetic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57382-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 2-thienylacetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-thienylacetate | |
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| Record name | Ethyl 2-thienylacetate | |
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Synthetic Methodologies and Reaction Pathways of Ethyl 2 Thiopheneacetate
Precursor-Based Synthetic Routes
Traditional synthetic approaches to Ethyl 2-thiopheneacetate begin with readily available precursors, including 2-thiopheneacetic acid, thiophene (B33073) itself, and 2-thienylethanol. These methods involve well-established chemical transformations.
Synthesis from 2-Thiopheneacetic Acid Derivatives
The most direct route to this compound is through the esterification of its corresponding carboxylic acid, 2-thiopheneacetic acid. This reaction is a classic example of Fischer-Speier esterification.
The process involves reacting 2-thiopheneacetic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. organic-chemistry.orgthieme.de Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). organic-chemistry.orgnumberanalytics.com The reaction is heated to reflux to increase the rate of reaction. organic-chemistry.org Being a reversible equilibrium reaction, the yield of the ester is maximized by using an excess of one reactant (typically the alcohol) or by removing water as it is formed, for instance, with a Dean-Stark apparatus. organic-chemistry.org
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. thieme.deorganic-chemistry.org The oxygen atom of the ethanol molecule then acts as a nucleophile, attacking the activated carbonyl carbon. organic-chemistry.org A series of proton transfer steps follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst. thieme.deorganic-chemistry.org
Routes Involving Thiophene and Ethyl 2-Chloroacetate
A common industrial approach involves the direct alkylation of the thiophene ring. This pathway utilizes thiophene and an ethyl haloacetate, typically Ethyl 2-chloroacetate, in a Friedel-Crafts type reaction.
A patented method describes the synthesis of the analogous methyl ester by reacting thiophene with methyl chloroacetate (B1199739) in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride (B1173362) (AlCl₃) in a solvent such as methylbenzene. The reaction is conducted at an elevated temperature (e.g., 50-60°C). This process can be adapted for the synthesis of the ethyl ester by substituting Ethyl 2-chloroacetate for the methyl equivalent. The reaction yields the target ester directly, which is then isolated from the reaction mixture.
To address the environmental and practical issues associated with traditional Lewis acids like AlCl₃ (e.g., large quantities required, corrosive nature, and generation of hazardous waste), modern approaches have focused on greener catalysts. google.com Ionic liquids (ILs) have emerged as effective and reusable catalysts and solvents for Friedel-Crafts reactions. nih.govnih.gov
Specifically, sulfonic acid-functionalized solid catalysts, such as trifluoromethanesulfonic acid supported on silica (B1680970) (TFMSA@SBA-15), have shown high catalytic performance in related reactions. nih.gov These solid acid catalysts offer advantages like easy separation from the reaction mixture, potential for recycling, and reduced waste generation. The use of such catalysts can promote the alkylation of thiophene with Ethyl 2-chloroacetate under milder and more environmentally benign conditions compared to classical methods. nih.gov
An alternative multi-step pathway involves the initial synthesis of a thiopheneacetic acid ester, followed by hydrolysis and then re-esterification to the desired ethyl ester. For instance, a process might begin with the Friedel-Crafts reaction between thiophene and methyl chloroacetate to produce mthis compound.
This intermediate methyl ester is then subjected to hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification with a mineral acid (e.g., HCl). This procedure cleaves the ester to yield 2-thiopheneacetic acid. The resulting carboxylic acid is then isolated and subsequently esterified with ethanol, following the Fischer esterification process described in section 2.1.1, to produce the final product, this compound.
Synthesis through 2-Thienylethanol Precursors
Another significant synthetic route starts with 2-thienylethanol. This method involves the oxidation of the primary alcohol group to a carboxylic acid, which is then esterified.
In this approach, 2-thienylethanol is oxidized to 2-thiopheneacetic acid. numberanalytics.com Various oxidizing agents can be employed for this transformation. A patented method utilizes Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) in a solvent like acetone (B3395972) at low temperatures (e.g., -10 to 5°C) to achieve this oxidation, with reported yields around 65%. numberanalytics.com Another documented method uses oxygen in the presence of a bentonite (B74815) catalyst and triethylamine (B128534) co-catalyst at 80°C, achieving a high yield of 96.5%. google.com
Once the 2-thiopheneacetic acid is synthesized and purified, it is converted to this compound via the standard acid-catalyzed esterification with ethanol as detailed previously.
Table 1: Comparison of Precursor-Based Synthetic Routes
| Precursor | Key Reaction | Catalyst/Reagent | Reported Yield | Reference |
|---|---|---|---|---|
| 2-Thiopheneacetic Acid | Fischer Esterification | H₂SO₄ / Ethanol | High (equilibrium-driven) | organic-chemistry.orgorganic-chemistry.org |
| Thiophene & Methyl Chloroacetate | Friedel-Crafts Alkylation | AlCl₃ | 97.2% (for methyl ester) | |
| 2-Thienylethanol | Oxidation | Jones Reagent | 64.8% (for acid) | numberanalytics.com |
| 2-Thienylethanol | Catalytic Oxidation | O₂ / Bentonite / Triethylamine | 96.5% (for acid) | google.com |
Advanced Synthetic Strategies
Modern organic synthesis seeks to develop more efficient, selective, and sustainable methods. For this compound, this includes the use of advanced catalytic systems and technologies like biocatalysis and flow chemistry.
One of the most powerful modern techniques for forming the C(sp²)—C(sp³) bond present in this compound is palladium-catalyzed cross-coupling. The α-arylation of esters involves coupling an ester enolate with an aryl halide. organic-chemistry.org In this context, a potential route would involve the reaction of a 2-halothiophene (e.g., 2-bromothiophene) with the enolate of ethyl acetate (B1210297). This reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂ or Pd₂(dba)₃, with a bulky, electron-rich phosphine (B1218219) ligand. organic-chemistry.org This approach offers high functional group tolerance and can often be performed at room temperature, representing a significant advancement over the often harsh conditions of Friedel-Crafts reactions. organic-chemistry.org
Enzymatic synthesis represents a green chemistry approach to ester production. Biocatalysts, such as lipases or acyltransferases, can catalyze esterification or transesterification reactions with high selectivity and under mild, aqueous conditions. nih.gov For example, an immobilized acyltransferase from Mycobacterium smegmatis has been successfully used to synthesize 2-phenylethyl acetate in water. nih.gov A similar biocatalytic strategy could be developed for this compound, potentially using 2-thiopheneacetic acid and ethanol (esterification) or another ester like ethyl acetate as an acyl donor (transesterification) with a suitable enzyme. This avoids harsh acid catalysts and organic solvents.
Flow chemistry, or continuous flow processing, is another advanced strategy that offers enhanced safety, efficiency, and scalability over traditional batch processing. thieme.de A direct esterification of carboxylic acids and alcohols using a macroporous polymeric acid catalyst has been successfully implemented in a flow system. organic-chemistry.org Adapting the synthesis of this compound to a flow reactor packed with a solid-supported acid catalyst could allow for rapid, controlled production with simplified purification, as the catalyst is contained within the reactor. organic-chemistry.org
Electropolymerization Techniques for Thiophene-Acetate Derivatives
Electropolymerization is a key technique for producing conductive polymer films from monomeric precursors. In the context of thiophene-acetate derivatives, research has focused on monomers like 3-thiophene-acetic-acid to create functionalized polythiophene layers. These polymers are notable for their redox properties and potential applications in electronics and sensors.
One significant approach involves the electropolymerization of 3-thiophene-acetic-acid in the presence of Fe₃O₄ (magnetite) nanoparticles to synthesize polythiophene-magnetite composite layers. acs.org In this process, which is conducted in a nitrobenzene (B124822) medium, the carboxyl group of the monomer chemisorbs onto the surface of the nanoparticles, facilitating their stabilization in the organic solvent. acs.org The presence of magnetite does not adversely affect the redox properties of the resulting polymer film. acs.org Furthermore, the self-assembling nature of the magnetic nanoparticles directs the microstructure of the composite, leading to the formation of distinct bands approximately 1 μm in width. acs.org
The general mechanism for the electropolymerization of thiophene monomers involves the electrochemical oxidation of the monomer to form radical cations. dtic.mil Polymer growth then proceeds through the electrophilic aromatic substitution of these radical cations onto neutral monomer units. dtic.mil The kinetics of polymerization are typically first-order with respect to the monomer concentration. dtic.mil The oxidation potential required for polymerization is influenced by the substituents on the thiophene ring; electron-donating groups lower the potential, whereas unsubstituted thiophene requires a higher potential (around 2.0 V vs. SCE). dtic.mil Studies on poly(thiophene-3-acetic acid) films using techniques like electrochemical impedance spectroscopy help in characterizing the interfacial phenomena and charge transfer processes within the polymer layer. researchgate.net
Regioselective Ester Group Insertion in Thiophene Derivatives
The direct and regioselective introduction of an ester group or its precursor onto a thiophene ring is a critical transformation for synthesizing compounds like this compound. A primary strategy for this is the direct C-H carboxylation of thiophene, which introduces a carboxylate group that can be subsequently esterified.
Research has demonstrated the direct carboxylation of thiophene with carbon dioxide (CO₂) in a solvent-free medium containing carbonate and carboxylate salts. mdpi.com This method effectively cleaves the weakly acidic C-H bond of thiophene without requiring other harsh reagents. mdpi.com The reaction's regioselectivity favors the formation of thiophene-2-carboxylate (B1233283) at temperatures around 200 °C, while the thiophene-2,5-dicarboxylate product can be obtained at higher temperatures (above 220 °C). mdpi.com
The mechanism involves an initial proton abstraction from the thiophene ring by the base, followed by the insertion of CO₂ to form the new C-C bond. mdpi.com The C-H activation step is the rate-determining step of the reaction. mdpi.com The choice of carboxylate salt has been shown to influence the reaction's efficiency, with cesium pivalate (B1233124) identified as a particularly effective base additive. mdpi.com
The ability to perform sequential C-H functionalization offers another powerful route to control the substitution pattern on the thiophene ring. nih.gov By using a directing group with pH-sensitive "on/off" capabilities, both directed and non-directed C-H activation pathways become accessible, allowing for the synthesis of various substituted thiophenes, such as 2,3,4- and 2,4,5-trisubstituted derivatives. nih.gov
Table 1: Effect of Carboxylate Additive on Thiophene Carboxylation This table summarizes the influence of different cesium carboxylate salts on the yield of thiophene-2-carboxylate in a carbonate-promoted reaction with CO₂.
| Carboxylate Additive | Product Yield (%) |
| Cesium Acetate | Varies with temperature |
| Cesium Pivalate | Most effective |
Data adapted from experimental findings on direct thiophene carboxylation. mdpi.com
Novel Protocols for Functionalized Thiophene Derivatives
The development of new synthetic methods provides efficient and versatile access to a wide range of functionalized thiophenes, which are precursors or analogues of this compound.
Gewald Reaction Modifications
The Gewald reaction is a classic and convenient multicomponent condensation for preparing highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. dtic.mil Numerous modifications have been developed to improve the efficiency, scope, and environmental friendliness of this reaction. dtic.mil
These modifications include the use of:
Solid supports : Facilitates easier product purification and catalyst recycling. dtic.mil
Microwave irradiation : Often leads to significantly reduced reaction times and improved yields. dtic.mil
Ionic liquids : Serve as green solvent alternatives and can enhance reaction rates. dtic.mil
Mechanochemistry : High-speed ball milling enables solvent-free reactions, as demonstrated in a one-pot synthesis of 4-aryl-substituted 2-aminothiophene-3-carboxylates. dtic.mil
The mechanism is believed to start with a Knoevenagel condensation between the carbonyl compound and the active nitrile, followed by the addition of sulfur and subsequent cyclization. dtic.mil
Table 2: Solvent-Free Gewald Reaction of p-Substituted Acetophenones This table shows the isolated yields for the synthesis of various 2-aminothiophenes via a solvent-free, heat-assisted ball milling modification of the Gewald reaction.
| Ketone (p-Substituent) | Activated Nitrile | Yield (%) |
| H | Ethyl cyanoacetate | High |
| CH₃ | Ethyl cyanoacetate | High |
| OCH₃ | Ethyl cyanoacetate | High |
| Cl | Ethyl cyanoacetate | High |
Data based on research into mechanochemical Gewald reactions. dtic.mil
Cyclization of Functionalized Alkynes
The cyclization of functionalized alkynes represents a modern and highly regioselective approach to synthesizing substituted thiophenes. This strategy allows for the construction of the thiophene ring with a desired substitution pattern in a single, atom-economical step from readily available S-containing alkyne precursors.
Key methods include:
Metal-Catalyzed Heterocyclization : This process involves the activation of the alkyne's triple bond by a metal catalyst, followed by an intramolecular nucleophilic attack by a sulfur-containing group. acs.org
Iodocyclization : This is a powerful tool for the direct preparation of iodine-containing thiophenes from sulfur-containing alkynes. acs.org
Gold-Catalyzed Cyclization : An efficient method for synthesizing 2-substituted benzo[b]thiophenes involves the gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles.
These cyclization reactions provide a direct and efficient pathway to complex thiophene derivatives that would be difficult to access through classical condensation reactions or subsequent functionalization of the thiophene ring. acs.org
Catalytic Systems in this compound Synthesis
Catalysis, particularly using transition metals, is fundamental to the synthesis and functionalization of thiophene derivatives. Palladium-based catalysts are especially prominent for their versatility in forming C-C bonds.
Palladium-Catalyzed Reactions
Palladium catalysts are widely employed in cross-coupling reactions to synthesize and functionalize thiophenes, including those bearing ester groups. The Suzuki-Miyaura cross-coupling reaction is a notable example, used for the synthesis of various functionalized cyclopropylthiophenes. nih.gov A catalytic system comprising palladium(II) acetate (Pd(OAc)₂) and the ligand SPhos has proven effective, allowing for low catalyst loadings (0.25–1 mol%) to achieve high yields (69–93%) of the desired products. nih.gov
Other significant palladium-catalyzed reactions include:
Direct C-H Arylation : Efficient, phosphine-free methods have been developed for the direct arylation of thiophenes at the C2 (α) position using a low loading of a bis(alkoxo)palladium complex. acs.org This reaction is compatible with a wide range of functional groups on both the thiophene and the aryl bromide coupling partner. acs.org
Reductive Heck Coupling : This reaction can be used to construct highly substituted piperidine (B6355638) rings fused to other heterocycles, showcasing palladium's utility in complex molecule synthesis. nih.gov
Sonogashira and Suzuki Couplings : These are used in one-pot sequential reactions to build complex aryl/heteroaryl structures.
Table 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Cyclopropylthiophene Synthesis This table outlines the conditions and yields for the synthesis of various cyclopropylthiophene derivatives using a Pd(OAc)₂/SPhos catalytic system.
| Bromo-thiophene Substrate | Product | Yield (%) | Catalyst Loading (mol%) |
| Methyl 2-bromo-3-thiophenecarboxylate | Methyl 2-cyclopropylthiophene-3-carboxylate | 69 | 1 |
| 5-Bromo-2-thiophenecarbaldehyde | 5-Cyclopropylthiophene-2-carbaldehyde | 93 | 0.25 |
| 2-Bromo-3-hexylthiophene | 2-Cyclopropyl-3-hexylthiophene | 88 | 0.5 |
| 3-Bromo-2-thiophenecarbonitrile | 3-Cyclopropyl-2-thiophenecarbonitrile | 85 | 1 |
Data extracted from research on the synthesis of cyclopropylthiophenes. nih.gov
Vanadium, Molybdenum, or Iron-Containing Catalysts
Research has identified vanadyl acetylacetonate (B107027) (VO(acac)₂), iron(III) acetylacetonate (Fe(acac)₃), and molybdenum hexacarbonyl (Mo(CO)₆) as particularly effective catalysts for this transformation. researchgate.netsemanticscholar.org The reaction temperatures required for these catalysts to be effective are relatively high, with Mo(CO)₆ functioning at 130°C, Fe(acac)₃ at 140°C, and VO(acac)₂ necessitating a temperature of 175°C. semanticscholar.org The concentration of the catalyst also plays a crucial role in the reaction's success, with studies showing a direct correlation between catalyst concentration and product yield. For instance, when using VO(acac)₂, increasing the catalyst concentration from 0.1 mol% to 1.0 mol% with respect to thiophene resulted in an increase in the yield of methyl 2-thiophenecarboxylate from 25% to 45%. semanticscholar.org
The synthesis of ethyl 2-thiophenecarboxylate, specifically, has been reported with total yields ranging from 44% to 85% when employing this catalytic system. researchgate.net The reaction is typically conducted in a sealed tube or a stainless-steel micro-autoclave due to the high temperatures involved. semanticscholar.org A large excess of the alcohol reactant is essential to counteract its oxidation to byproducts like methyl formate. semanticscholar.org
Table 1: Performance of Vanadium, Molybdenum, and Iron-Containing Catalysts in the Synthesis of 2-Thiophenecarboxylate Esters
| Catalyst | Substrate | Alcohol | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| VO(acac)₂ | Thiophene | Methanol | 175 | 45 | semanticscholar.org |
| Fe(acac)₃ | Thiophene | Methanol | 140 | - | semanticscholar.org |
| Mo(CO)₆ | Thiophene | Methanol | 130 | - | semanticscholar.org |
| VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ | Thiophene | Ethanol | - | 44-85 (total yield) | researchgate.net |
Application of Ionic Liquids as Catalysts
Ionic liquids (ILs) have emerged as a promising class of catalysts and solvents in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity. While specific studies on the synthesis of this compound using ionic liquids are not extensively documented, their application in esterification reactions is well-established, suggesting their potential utility in this context. chemicalpapers.comnih.gov
The mechanism of action for ionic liquid catalysis in esterification typically involves the activation of the carboxylic acid by the acidic component of the ionic liquid, facilitating nucleophilic attack by the alcohol. The reusability of these catalysts is a significant advantage, contributing to more sustainable and environmentally friendly chemical processes. rsc.org
Reaction Mechanism Elucidation in Synthetic Pathways
The elucidation of the reaction mechanism for the synthesis of this compound catalyzed by vanadium, molybdenum, or iron compounds has been a subject of scientific investigation. Two primary pathways have been proposed based on experimental observations.
One proposed mechanism involves the initial alkylation of thiophene with carbon tetrachloride to form 2-trichloromethylthiophene. researchgate.net This intermediate subsequently undergoes alcoholysis with ethanol, leading to the formation of this compound. researchgate.net This pathway suggests a direct role of the metal catalyst in facilitating the initial carbon-carbon bond formation between the thiophene ring and the CCl₃ group.
An alternative mechanism has also been suggested, which proceeds through a different set of intermediates. semanticscholar.org This pathway posits the successive oxidation of the alcohol (methanol in the studied case) by carbon tetrachloride to generate methyl hypochlorite (B82951) and formaldehyde (B43269). semanticscholar.org The thiophene then undergoes hydroxymethylation with the in-situ generated formaldehyde to produce 2-hydroxymethylthiophene. semanticscholar.org This intermediate is subsequently oxidized by methyl hypochlorite to 2-thiophenecarboxylic acid. semanticscholar.org Finally, in the presence of excess alcohol, the carboxylic acid undergoes esterification to yield the corresponding ester, such as this compound. semanticscholar.org The presence of methyl hypochlorite in the reaction mixture, as determined by iodometric titration, lends support to this proposed mechanism. semanticscholar.org
Further research, potentially involving computational studies and detailed kinetic analysis, would be beneficial to definitively distinguish between these proposed mechanisms and to fully understand the intricate role of the vanadium, molybdenum, and iron catalysts in each step of the reaction.
Chemical Reactivity and Derivatization of Ethyl 2 Thiopheneacetate
Ester Hydrolysis and Formation of 2-Thiopheneacetic Acid
The hydrolysis of the ester group in ethyl 2-thiopheneacetate is a fundamental transformation that yields 2-thiopheneacetic acid, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. google.comwipo.intlibretexts.org This reaction can be achieved under both acidic and basic conditions.
Acid-catalyzed hydrolysis is the reverse of esterification and is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst. libretexts.org This process is reversible and may not proceed to completion. libretexts.org
Alternatively, basic hydrolysis, also known as saponification, involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org This reaction is irreversible and goes to completion, producing the corresponding carboxylate salt and ethanol (B145695). libretexts.org Subsequent acidification of the carboxylate salt then yields the final 2-thiopheneacetic acid product. A patented method describes the synthesis of 2-thiopheneacetic acid by hydrolyzing the corresponding methyl ester with an aqueous solution of sodium hydroxide at 70-80°C for 2-3 hours. After cooling, the pH is adjusted to 0.5 with concentrated hydrochloric acid, and the mixture is cooled to 0-10°C to precipitate the product. google.comwipo.int
Another approach to synthesizing 2-thiopheneacetic acid involves the direct oxidation of 2-thiophene ethanol. chemicalbook.comgoogle.com One method utilizes oxygen and triethylamine (B128534) at 80°C, achieving a high yield and purity. chemicalbook.com
Table 1: Synthesis of 2-Thiopheneacetic Acid via Hydrolysis
| Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |
|---|---|---|---|---|---|
| 2-Thiopheneacetic acid methyl ester | 1. NaOH (aq), 70-80°C, 2-3h 2. Conc. HCl, 0-10°C | 2-Thiopheneacetic acid | High | Good | google.comwipo.int |
| 2-Thiophene ethanol | Oxygen, triethylamine, 80°C, 15h | 2-Thiopheneacetic acid | 96.5% | >99.5% | chemicalbook.com |
| 2-Thiophene ethanol | Jones reagent, acetone (B3395972), 0 to -10°C, 0.5-3h | 2-Thiopheneacetic acid | 55-65% | >99.0% | google.com |
Reactions at the Thiophene (B33073) Ring
The thiophene ring in this compound and its derivatives is amenable to various functional group transformations, enabling the synthesis of a wide range of novel materials.
Functional Group Transformations on Polymerized Thiophene-Acetate Structures
Post-polymerization modification of polythiophenes offers a versatile strategy for introducing a variety of functional groups onto the polymer backbone. cmu.edud-nb.info This approach allows for the synthesis of functionalized polymers that would be difficult to obtain through the direct polymerization of functionalized monomers. d-nb.info For instance, polythiophenes bearing carboxylic acid groups can be synthesized by introducing an ester group at the 3-position of the thiophene monomer, followed by polymerization and subsequent hydrolysis of the ester. rsc.org
The introduction of functional groups can significantly alter the polymer's properties. For example, the incorporation of carboxylic acid groups can increase the ionization potential and act as a source of protons, which can be beneficial for applications such as matrix-assisted laser desorption/ionization (MALDI). d-nb.info Furthermore, the side chains of polythiophenes can be modified to include various functionalities, including amines and thiols, through reactions on a pre-functionalized polymer like poly[3-(6-bromoalkyl)thiophene]. cmu.edu
Table 2: Post-Polymerization Functionalization of Polythiophenes
| Starting Polymer | Reagents and Conditions | Functional Group Introduced | Reference |
|---|---|---|---|
| Poly[3-(6-bromohexyl)thiophene] | 1. Lithiated 2,4,4-trimethyloxazoline 2. 3M HCl | Carboxylic acid | cmu.edu |
| Poly[3-(6-bromohexyl)thiophene] | 1. Sodium azide, DMF, reflux 2. LAH | Amine | cmu.edu |
Halogenation Studies of Thiophene-Acetate Derivatives
The halogenation of thiophene derivatives is a crucial step in the synthesis of various agrochemicals and pharmaceuticals. researchgate.netnih.gov For example, halogenated 2-thiophenecarboxylic acid derivatives are key building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. researchgate.netnih.gov
Different methods have been developed for the halogenation of the thiophene ring. A one-pot bromination/debromination procedure for 3-methylthiophene (B123197) yields 2,4-dibromo-3-methylthiophene. researchgate.netnih.gov The carboxylic acid functionality can then be introduced via Grignard metallation followed by carbonation or through a palladium-catalyzed carbonylation. researchgate.netnih.gov Vapor phase chlorination of 2-thiophenecarbonitrile (B31525) at high temperatures has also been successfully demonstrated for producing trichlorinated thiophene derivatives. researchgate.netnih.gov
Formation of Complex Thiophene-Based Systems
This compound serves as a precursor for the synthesis of more complex heterocyclic systems with applications in materials science and medicinal chemistry.
Pyrrolo[3,2-b]pyrrole-Based Copolymers for Organic Photovoltaics
This compound has been utilized in the preparation of pyrrolo[3,2-b]pyrrole-based copolymers for use in organic photovoltaic devices. sigmaaldrich.com These donor-acceptor copolymers often combine electron-rich thiophene units with electron-deficient pyrrolopyrrole cores to create materials with desirable electronic and optical properties for solar energy conversion. The synthesis of such complex structures highlights the utility of thiophene derivatives in constructing advanced functional materials. rsc.org
Synthesis of S-(2-(5-((Amidinothio)methyl)-2-thienyl)ethyl)isothiourea
This compound is a reported starting material for the synthesis of S-(2-(5-((amidinothio)methyl)-2-thienyl)ethyl)isothiourea. sigmaaldrich.com This complex molecule incorporates multiple functional groups, including thiophene, isothiourea, and amidinothio moieties, suggesting its potential for biological activity or as a ligand in coordination chemistry. The synthesis of such intricate molecules from a relatively simple precursor like this compound demonstrates the power of multi-step organic synthesis.
Preparation of Optical Chemosensors from Thiopheneacetate Derivatives
The development of optical chemosensors, which signal the presence of specific analytes through changes in their photophysical properties like fluorescence or color, is a significant area of research. Thiophene-based compounds are excellent candidates for these applications due to their inherent electronic and optical characteristics that can be finely tuned through chemical modification. nih.gov
While direct derivatization of this compound into final chemosensor products is not extensively documented, its parent acid and related structures are used to build the necessary molecular architecture. For instance, a novel fluorescent turn-on chemosensor, DHADC, was developed for the detection of zinc (Zn²⁺) and cyanide (CN⁻) ions. mdpi.com This sensor incorporates a 3-aminothiophene-2-carboxamide (B122380) moiety. mdpi.com The synthesis of such carboxamides can be achieved from the corresponding ester, suggesting a potential pathway from this compound. The DHADC sensor demonstrated a significant fluorescence increase in the presence of Zn²⁺, with a detection limit of 2.55 µM, well below the World Health Organization's standard for zinc in drinking water. mdpi.com
Another strategy involves creating more complex, conjugated systems. A reusable fluorescent sensor for toxic gold ions (Au³⁺) was synthesized based on a carbazole-extended thiophene-containing organic compound (CT). dtu.dkdtu.dk This sensor operates via a chelation-enhanced quenching (CHEQ) mechanism, where the interaction between the sulfur atom of the thiophene ring and the gold ion leads to a detectable decrease in fluorescence. dtu.dkdtu.dk Similarly, fluorene-thiophene-based thin-film sensors have been developed for detecting methamphetamine vapor, where the interaction between the thiophene moiety and the amine of the analyte enhances fluorescence. researchgate.net
β-Substituted 3,4-Ethylenedioxy Terthiophene Monomers for Conducting Polymers
Terthiophenes, which are trimers of thiophene, are fundamental units for creating conducting polymers with well-defined properties. Specifically, β-substituted 3,4-ethylenedioxy terthiophenes are sought after for their potential to yield polymers with high conductivity and processability. The synthesis of these monomers often involves metal-catalyzed cross-coupling reactions to assemble the three-ring structure.
A key example is the synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophenes. nih.gov These monomers exhibit blue emission characteristics and can be polymerized electrochemically. nih.gov The synthetic strategy involves a Stille cross-coupling reaction between a 2,5-bis(tributylstannyl)-3-substituted-thiophene and 2-bromo-3,4-ethylenedioxythiophene (Br-EDOT). nih.gov The central, substituted thiophene ring is the component that could be derived from an this compound precursor through various chemical modifications.
Similarly, Negishi and Kumada cross-coupling protocols have been employed to synthesize a range of bis-EDOT-aryl monomers, demonstrating the versatility of these reactions in creating EDOT-based oligomers. doi.org One such oligomer, ETE-S, an EDOT-Thiophene-EDOT trimer, was specifically designed to be water-soluble, which is advantageous for certain applications and for in vivo polymerization. researchgate.net
The general synthetic approach is summarized in the table below, highlighting the key reaction type and precursors for creating these terthiophene structures.
Table 1: Synthesis Strategies for EDOT-Thiophene Terthiophene Monomers
| Target Monomer Class | Coupling Reaction | Key Precursors | Reference |
| 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophenes | Stille | 2,5-bis(tributylstannyl)-3-substituted-thiophene, 2-bromo-3,4-ethylenedioxythiophene (Br-EDOT) | nih.gov |
| Bis-EDOT-aryl monomers | Negishi, Kumada | Dihalo-aryl compounds, Organozinc or Grignard reagents of EDOT | doi.org |
| Water-soluble EDOT-Thiophene-EDOT (ETE) trimers | Stille | Hydroxyethyl-thiophene derivatives, which are subsequently functionalized to impart water solubility. | researchgate.net |
Synthesis of Diamide (B1670390) Derivatives with Anti-inflammatory Potential
The conversion of the ester functionality in this compound to an amide is a common synthetic transformation. Amide-containing compounds are prevalent in medicinal chemistry due to their unique chemical stability and ability to participate in hydrogen bonding, which is crucial for binding to biological targets.
A study by Cakmak and Veyisoglu detailed the synthesis of a series of heterocyclic amides derived directly from 2-thiopheneacetic acid, the hydrolyzed parent acid of this compound. researchgate.net The synthesis involved converting the carboxylic acid to an acid chloride, which then reacted with various heterocyclic amines to form the corresponding amide products. researchgate.net
While this study focused on the antimicrobial activity of the synthesized amides, the introduction to the paper notes that certain phenolic amides, known as avenanthramides, possess significant anti-inflammatory properties. researchgate.net This provides a strong rationale for exploring the anti-inflammatory potential of amides derived from 2-thiopheneacetic acid. The synthesized compounds in the study showed promising antimicrobial activity against several bacterial strains, in some cases exceeding that of the standard drug amoxicillin. researchgate.net
Other research has focused on different thiophene scaffolds for anti-inflammatory applications. For example, chalcones prepared from 2-acetyl thiophene showed moderate to considerable anti-inflammatory activity. ajrconline.orgresearchgate.net Another study synthesized a series of 2-[(substituted benzylidene)imino]-3-(N-methylcarboxamido)-4,5-trimethylene thiophenes, some of which exhibited promising anti-inflammatory effects. Although these compounds are not direct diamide derivatives of this compound, they underscore the importance of the thiophene moiety in the design of new anti-inflammatory agents.
Table 2: Antimicrobial Activity of Amides Derived from 2-Thiopheneacetic Acid
| Compound ID | Heterocyclic Amine Reagent | Test Organism | MIC (µg/mL) |
| I | 2-aminopyridine | S. aureus | 12.5 |
| I | 2-aminopyridine | E. faecalis | 12.5 |
| III | 2-amino-5-methyl-1,3,4-thiadiazole | S. aureus | 12.5 |
| III | 2-amino-5-methyl-1,3,4-thiadiazole | E. faecalis | 12.5 |
| Amoxicillin | (Standard) | S. aureus | 25 |
| Amoxicillin | (Standard) | E. faecalis | 50 |
Data sourced from Cakmak, S., & Veyisoglu, A. (2021). researchgate.net
Polymerization Studies Involving Thiopheneacetate Moieties
The incorporation of thiopheneacetate moieties into polymer chains is a strategy to develop functional materials that combine the electronic properties of polythiophenes with the characteristics imparted by the acetate (B1210297) group. This can include altered solubility, sites for post-polymerization modification, or the introduction of specific functionalities.
Copolymerization with Substituted Thiophenes
Information on the direct copolymerization of this compound with other substituted thiophenes is not extensively detailed in the available literature. However, research into thiophene-based copolymers is widespread, providing a framework for how such a process would proceed. The general approach involves the polymerization of a mixture of two or more different thiophene monomers, often using chemical or electrochemical methods. This strategy is used to fine-tune the properties of the resulting polymer, such as its band gap, solubility, and morphology, for applications like organic solar cells.
For instance, a copolymerization strategy was employed to optimize polymer donors for organic solar cells by adjusting the ratio of fluorinated and non-fluorinated donor segments in the polymer backbone. This demonstrates how copolymerization can be a powerful tool for material optimization.
Electropolymerization of Thiopheneacetate Monomers
Electropolymerization is a powerful technique to deposit a conductive polymer film directly onto an electrode surface. The process involves the electrochemical oxidation of a monomer to form radical cations, which then couple to form the polymer chain. While studies focusing specifically on the electropolymerization of this compound are limited, research on related functionalized thiophene monomers provides insight into the process.
For example, the electropolymerization of 2-(3-Thienylethyl)-3-thiopheneacetate, a monomer containing a thiopheneacetate unit, has been successfully demonstrated. This monomer can be electropolymerized by itself to create durable films. These films contain ester linkages that can be subsequently reduced to hydroxyl groups, allowing for further chemical modification of the polymer film. This highlights the potential of using the acetate group as a precursor for post-polymerization functionalization.
Integration into Poly(2-oxazoline) Architectures
A sophisticated approach to creating functional biomaterials involves integrating thiophene moieties into poly(2-oxazoline) (POx) architectures. POx polymers are known for their biocompatibility and "stealth" properties, similar to polyethylene (B3416737) glycol (PEG), making them highly suitable for biomedical applications.
One method to achieve this integration is by synthesizing 2-oxazoline monomers that carry a thiophene side chain. mdpi.com These functionalized monomers can then be polymerized using standard cationic ring-opening polymerization (CROP) methods to yield thiophene-bearing poly(2-oxazoline)s. mdpi.com This approach allows for the creation of well-defined polymers where the thiophene units are covalently bonded as side chains along the POx backbone. Furthermore, random copolymers can be produced by including traditional aliphatic 2-oxazolines in the polymerization, which provides a means to tailor the polymer's properties, such as its solubility and thermal characteristics. mdpi.com
Another powerful strategy is to use a thiophene-containing molecule as an initiator for the polymerization of a 2-oxazoline monomer. dtu.dk This results in a polymer chain with a thiophene group at one specific end (the α-terminus). This "macromonomer" can then be used in subsequent polymerization reactions, for example, to create grafted copolymers where the POx chains are attached to a polythiophene backbone. dtu.dk This "grafting-from" approach allows for the synthesis of complex architectures like amphiphilic graft copolymers with potential applications in drug delivery and tissue engineering. dtu.dk
Table 3: Approaches for Integrating Thiophene Moieties into Poly(2-oxazoline)s
| Integration Strategy | Description | Resulting Architecture | Reference |
| Polymerization of Thiophene-Bearing Monomers | Synthesis of 2-oxazoline monomers with thiophene side chains, followed by Cationic Ring-Opening Polymerization (CROP). | Poly(2-oxazoline) with thiophene units as pendant side chains. | mdpi.com |
| Thiophene-Functionalized Initiator | Use of a thiophene derivative as an initiator for CROP of 2-oxazoline monomers. | Poly(2-oxazoline) chain with a single thiophene group at the α-chain-end, creating a "macromonomer". | dtu.dk |
| Thioacetate-Functionalized Initiator | Use of a thioacetate-functionalized initiator for CROP of 2-ethyl-2-oxazoline, followed by deprotection to yield a thiol-terminated polymer for surface grafting. | α-mercapto poly(2-ethyl-2-oxazoline) suitable for covalent attachment to surfaces. | dtu.dk |
Advanced Applications and Research Directions
Materials Science and Organic Electronics
The electron-rich nature and structural planarity of the thiophene (B33073) ring make it a highly sought-after component in organic electronic materials. Ethyl 2-thiopheneacetate provides a convenient entry point for incorporating the thiopheneacetic acid moiety into larger conjugated systems, enabling the development of next-generation electronic devices.
Organic Photovoltaic Devices
In the field of organic photovoltaics (OPVs), efficiency and stability are paramount. The molecular engineering of donor and acceptor materials is crucial for optimizing device performance. Thiophene-based compounds are extensively used due to their excellent charge transport characteristics and their ability to be chemically modified to tune energy levels. researchgate.netresearchgate.net this compound has been explicitly identified as a precursor in the preparation of pyrrolo[3,2-b]pyrrole-based copolymers, which are utilized in organic photovoltaic devices. sigmaaldrich.com
Fused thiophene derivatives, such as thieno[3,2-b]thiophene (B52689), are particularly advantageous as they create more rigid and planar polymer backbones, enhancing intermolecular π-π stacking and facilitating charge mobility. mdpi.com The synthesis of these complex fused systems often starts from simpler thiophene units. beilstein-journals.orgnih.gov Research has shown that incorporating fused-thiophene units into sensitizer (B1316253) dyes for dye-sensitized solar cells (DSSCs) can lead to a red-shift in the absorption spectrum, better tuning of frontier molecular energy levels, and improved photovoltaic performance and stability. researchgate.netmdpi.com For instance, copolymers based on dithienogermole, a fused thiophene derivative, have been successfully used as active materials in bulk heterojunction solar cells when blended with fullerene derivatives. researchgate.net The strategic modification of such polymers, a process that can originate from functionalized thiophenes like this compound, directly impacts the power conversion efficiency (PCE) of the resulting solar cells. mdpi.com
Organic Light-Emitting Diodes (OLEDs) and Field-Effect Transistors (OFETs)
Thiophene-based materials are fundamental to the advancement of OLEDs and OFETs. researchgate.net Fused thiophenes, such as thieno[3,2-b]thiophene (TT), are promising for creating electron-rich, flat, and delocalized semiconductor systems. beilstein-journals.org These properties are essential for high-performance devices. While not a direct component in the final device, this compound serves as a building block for the synthesis of these more complex thiophene structures.
Organic Field-Effect Transistors (OFETs): The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor. aip.org Thiophene-containing polymers and small molecules are among the most successful p-type (hole-conducting) materials. researchgate.net The introduction of fused thiophene rings, like in Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT), has led to materials with exceptionally high hole mobilities. aip.org The thiophene substructure provides low-lying highest occupied molecular orbital (HOMO) levels, which improves the material's stability for operation under ambient conditions. aip.org The ability to synthesize and functionalize thiophene oligomers and polymers, a process for which this compound can be a starting point, is key to developing materials that can compete with amorphous silicon. researchgate.net
Table 1: Performance of Various Thiophene-Based Polymers in OFETs
| Polymer/Small Molecule | Hole Mobility (cm²/Vs) | Reference |
| Current time information in Bangalore, IN.Benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT) Derivatives | up to 16.4 | aip.org |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) Derivatives | up to 12 | aip.org |
| Diketopyrrolopyrrole (DPP)-based polymers | up to 12 | aip.org |
| Poly(3-hexyl thiophene) (P3HT) | > 0.1 | aip.org |
| Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene (PBTTT) | > 0.1 | aip.org |
Organic Light-Emitting Diodes (OLEDs): In OLEDs, thiophene derivatives are used to construct the emissive layer. A study on a donor-π-acceptor (D-π-A) type compound, where triphenylamine (B166846) (donor) and dimesitylboron (acceptor) were linked by a thieno[3,2-b]thiophene (π-conjugated linker), demonstrated excellent properties for OLED applications. beilstein-journals.org This fluorophore was synthesized starting from 3-bromothiophene (B43185) and exhibited high quantum yields and was successfully used to fabricate a solution-processed OLED with good efficiency. beilstein-journals.org This highlights the pathway from simple thiophenes to highly functional materials for advanced displays.
Biosensors and Chemosensors
The thiophene moiety is an effective component in the design of fluorescent and colorimetric chemosensors for detecting metal ions and other analytes. mdpi.comresearchgate.net Thiophene's electronic properties and the ability to functionalize it allow for the creation of sophisticated sensor molecules. mdpi.commdpi.com
Chemosensors: Researchers have developed novel fluorescent chemosensors based on thiophene derivatives for the selective detection of ions like Zn²⁺ and CN⁻. mdpi.comnih.gov For example, a sensor created by reacting a thiophene derivative with 4-diethylaminosalicylaldehyde showed a significant fluorescence increase in the presence of Zn²⁺, with a detection limit well below WHO standards for drinking water. mdpi.com This sensor was also effective for imaging Zn²⁺ in living HeLa cells and zebrafish. mdpi.com The thiophene ring acts as a signaling unit and a structural backbone for the sensor molecule. mdpi.commdpi.com
Biosensors: In the realm of biosensors, thiophene-based conducting polymers are valuable as transducer materials that can convert a biological recognition event into a measurable electronic signal. A potentiometric biosensor for urea (B33335) was developed using a poly(3-hexylthiophene-co-3-thiopheneacetic acid) copolymer. mdpi.com The thiopheneacetic acid units in the polymer provided carboxyl groups for the covalent attachment of the enzyme urease. mdpi.com This modified electrode could successfully determine urea concentrations, demonstrating the utility of the thiopheneacetic acid structure, derivable from this compound, in creating functional bio-interfaces. mdpi.com
Conducting Polymers and Nanoparticles
This compound is a precursor to 2-thiopheneacetic acid, a monomer that can be polymerized to form poly(2-thiopheneacetic acid) (PTAA). researchgate.net This polymer combines a hydrophobic polythiophene backbone with hydrophilic carboxylic acid side groups, making it a type of conjugated polyelectrolyte. researchgate.net Such polymers are of interest for various applications due to their unique solubility and electronic properties.
Furthermore, a novel monomer, S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate, was synthesized via an esterification reaction involving 2-(thiophen-3-yl)acetic acid. redalyc.org This monomer was then electrochemically polymerized to create a stable, electroactive polymer film. redalyc.org Research has also demonstrated the electrochemical synthesis of composite thin layers of poly(3-thiophene-acetic-acid) and magnetite (Fe₃O₄) nanoparticles. researchgate.net In this system, the carboxylic acid function of the monomer chemisorbs onto the surface of the magnetite nanoparticles, allowing for the creation of a conducting polymer-based electrode with magnetic behavior. researchgate.net These examples show how the thiopheneacetic acid structure is used to create functional polymers and nanocomposites with tailored properties for applications like magnetic electrocatalysis.
Medicinal Chemistry and Biological Activity (Mechanistic Studies)
The thiophene ring is a well-established pharmacophore present in numerous approved drugs and biologically active compounds. nih.govnih.gov Its ability to act as a bioisostere of a phenyl ring, coupled with its unique electronic properties, makes it a valuable scaffold in drug design. Derivatives of this compound are explored for their potential therapeutic activities.
Antimicrobial Activities and Mechanisms of Action
Thiophene derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including drug-resistant bacteria. nih.govfrontiersin.org The core thiophene ring is a key feature in many synthetic compounds designed to combat microbial infections. nih.govresearchgate.net
Research Findings: A study focused on a library of thiophene derivatives identified compounds with promising antibacterial activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org The most active compounds from this library exhibited bactericidal effects against these challenging pathogens. frontiersin.org
Mechanistic Insights: Preliminary studies into the mechanism of action of these active thiophene derivatives suggest they function by disrupting the bacterial cell membrane. frontiersin.org Treatment with these compounds led to increased membrane permeabilization. frontiersin.org Additionally, docking studies predicted that the thiophene molecules have a strong binding affinity for outer membrane proteins (OMPs) like CarO1 and OmpW in A. baumannii and E. coli, respectively. frontiersin.org This interaction with essential membrane proteins is a likely contributor to their antibacterial effect. Other research has suggested that some thiophene-containing compounds may exert their effect by stabilizing DNA-cleavage complexes, interfering with DNA replication. researchgate.net A separate study synthesized a series of thiophene-based heterocycles, finding one spiro–indoline–oxadiazole derivative to be highly active and selective against Clostridium difficile, suggesting it could be a promising lead for developing new anticlostridial agents. tandfonline.com
These findings underscore the importance of the thiophene scaffold, accessible from precursors like this compound, in the rational design of new antimicrobial agents that operate through mechanisms like membrane disruption and protein binding.
Table 2: Antimicrobial Activity of Selected Thiophene Derivatives
| Organism | Compound Type | Activity Noted | Potential Mechanism | Reference |
| A. baumannii (Colistin-Resistant) | Substituted Thiophenes | Bactericidal, MICs 8-32 mg/L | Increased membrane permeabilization, binding to outer membrane proteins | frontiersin.org |
| E. coli (Colistin-Resistant) | Substituted Thiophenes | Bactericidal, MICs 8-32 mg/L | Increased membrane permeabilization, binding to outer membrane proteins | frontiersin.org |
| Pseudomonas aeruginosa | Iminothiophene derivative | More potent than gentamicin | Not specified | nih.gov |
| Clostridium difficile | Spiro–indoline–oxadiazole derivative | High activity, MICs 2-4 µg/mL | Not specified | tandfonline.com |
Inhibition of Microbial Growth and Multiplication
Thiophene-containing compounds have demonstrated notable efficacy in inhibiting the growth and proliferation of a wide range of microorganisms, including bacteria and fungi. nih.gov The antimicrobial activity of these derivatives is often attributed to the thiophene nucleus itself, which can be chemically modified to enhance potency. nih.gov For instance, the introduction of different substituents on the thiophene ring can significantly influence the compound's biological activity. nih.gov It is plausible that this compound shares these general antimicrobial characteristics, acting as a bacteriostatic or bactericidal agent depending on the concentration and the specific microorganism.
Disruption of Cellular Processes
The antimicrobial action of thiophene derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. One proposed mechanism involves the disruption of microbial cell membranes, leading to increased permeability and the leakage of vital intracellular components. Furthermore, some thiophene derivatives have been shown to inhibit key microbial enzymes. dtu.dk For example, a study on a chalcone (B49325) derivative containing a thiophene moiety, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, demonstrated inhibitory effects on enzymes such as cholinesterases and glutathione (B108866) S-transferase. dtu.dk This suggests that this compound could potentially exert its antimicrobial effects through similar mechanisms of enzyme inhibition, thereby disrupting critical metabolic pathways within the microbial cell.
Therapeutic Applications of Thiophene-Based Compounds
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous commercially available drugs with a wide array of therapeutic applications. nih.govrsc.org These compounds have been successfully developed to treat a variety of conditions, underscoring the versatility of the thiophene moiety in drug design. rsc.orgnih.gov
Thiophene derivatives have been shown to possess a broad spectrum of pharmacological activities, including:
Anti-inflammatory: Acting as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes. nih.gov
Antimicrobial and Antifungal: Used in drugs to treat bacterial and fungal infections. nih.govrsc.org
Anticancer and Antitumor: Exhibiting activity against various cancer cell lines. nih.govresearchgate.net
Antipsychotic and Antianxiety: Utilized in the management of psychiatric disorders. nih.gov
Antioxidant: Demonstrating radical scavenging properties. nih.gov
The following table lists some of the well-known marketed drugs that contain a thiophene moiety, highlighting the diverse therapeutic areas where this heterocyclic compound has made a significant impact.
| Drug Name | Therapeutic Application |
| Tinoridine | Anti-inflammatory nih.gov |
| Tiaprofenic acid | Anti-inflammatory nih.gov |
| Tenidap | Anti-inflammatory nih.gov |
| Zileuton | Anti-inflammatory (LOX inhibitor) nih.gov |
| Olanzapine | Antipsychotic nih.gov |
| Sertaconazole | Antifungal nih.gov |
| Tioconazole | Antifungal nih.gov |
| Dorzolamide | Anti-glaucoma nih.gov |
| Clopidogrel | Platelet aggregation inhibitor nih.gov |
Role as Intermediates in Drug Synthesis
Beyond its potential direct therapeutic effects, this compound and its close derivatives are crucial intermediates in the synthesis of more complex pharmaceutical compounds. ethz.ch The reactivity of the thiophene ring and the ester group allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.
Synthesis of Immunopotentiators
While direct evidence for the use of this compound in the synthesis of immunopotentiators is not extensively documented, the broader family of thiophene derivatives has been explored for immunomodulatory activities. The synthesis of various heterocyclic compounds containing the thiophene ring has led to the discovery of molecules with the potential to modulate the immune response. Further research in this area could elucidate a more direct role for this compound in the development of novel immunopotentiating agents.
Precursors for Antidepressant Synthesis
A significant application of thiophene derivatives is in the synthesis of antidepressants. Notably, 2-acetylthiophene, a closely related compound to this compound, is a key starting material in the synthesis of Duloxetine. researchgate.net Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions. The synthesis involves a multi-step process where the thiophene ring is a central component of the final drug structure. researchgate.net This highlights the critical role of thiophene-based intermediates in the production of important central nervous system medications.
Environmental and Green Chemistry Considerations
As the chemical industry moves towards more sustainable practices, the environmental impact and the "greenness" of chemical processes are of paramount importance.
The biodegradability of thiophene and its derivatives has been a subject of study. While thiophene itself can be resistant to biodegradation when it is the sole carbon source, it can be degraded cometabolically in the presence of other organic compounds like benzene (B151609). nih.govnih.gov Some substituted thiophene derivatives, such as thiophene-2-carboxylic acid, can be completely degraded by certain bacteria. The ester functional group in this compound is generally susceptible to hydrolysis, which can be a first step in its environmental degradation.
Emerging Research Frontiers for Thiophene-Acetate Structures
Thiophene-based structures can form inclusion complexes (ICs) with macrocyclic host molecules, most notably cyclodextrins (CDs). mdpi.commdpi.com This area of supramolecular chemistry is critical for modifying the physicochemical properties of guest molecules like thiophenes, without altering their covalent structure. mdpi.comnih.gov The formation of an IC involves the encapsulation of a guest molecule (or a part of it) within the hydrophobic inner cavity of the host CD. mdpi.commdpi.com This process is driven by non-covalent interactions, such as hydrophobic and van der Waals forces. mdpi.com
For thiophene derivatives, encapsulation within CDs like β-cyclodextrin (β-CD) or its methylated variants can lead to significant benefits:
Enhanced Aqueous Solubility: Many thiophene derivatives have poor water solubility. Encapsulation within the hydrophilic exterior of a CD can dramatically increase their solubility. mdpi.comnih.gov
Improved Stability: The CD cavity can protect the guest molecule from degradation, hydrolysis, or unwanted interactions, thereby increasing its chemical and thermal stability. mdpi.commdpi.comnih.gov For instance, the thermal stability of 3,4-ethylenedioxythiophene (B145204) (EDOT) was shown to be enhanced upon forming ICs with trimethylated β- and γ-cyclodextrins. mdpi.com
The formation of these complexes is confirmed through various analytical techniques. 1H NMR spectroscopy is a powerful tool, as the inclusion of the guest molecule into the CD cavity causes measurable chemical shifts in the protons of both the host and guest. mdpi.com Specifically, the H-3 and H-5 protons of the cyclodextrin, which are located inside the cavity, often show significant shifts upon complexation. mdpi.com Techniques like FT-IR, mass spectrometry, and thermal analysis (TGA) also provide crucial evidence for the successful formation of the inclusion complex. mdpi.commdpi.com The stoichiometry of these host-guest systems is often found to be 1:1. mdpi.com
The incorporation of the thiophene ring into the core structure of calamitic (rod-like) molecules is a subject of intense research for the development of advanced liquid crystal (LC) materials. tandfonline.comorientjchem.org The thiophene ring is an attractive building block due to the high polarisability of its sulfur atom, which influences the mesomorphic (liquid crystalline) and photophysical properties of the resulting compounds. tandfonline.comresearchgate.net These materials are of particular interest for applications in molecular electronic devices, such as organic field-effect transistors (OFETs) and ferroelectric materials. tandfonline.com
The type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable are highly dependent on the molecular structure, including the terminal groups and linking units attached to the thiophene core. tandfonline.comorientjchem.org
Influence of Terminal Chains: Research has shown that the nature of the terminal alkyl or alkoxy chains plays a critical role. In one study comparing two similar thiophene-based mesogens, the compound with a terminal alkoxy chain (2TWC10) exhibited a nematic liquid crystal phase, while the analogous compound with a terminal alkyl chain (S12) showed no liquid crystalline properties. orientjchem.org
Novel Mesophases: Scientists have synthesized novel thiophene-vinylnitrile Schiff-base derivatives that exhibit smectic phases and also act as aggregation-induced emission (AIE) fluorescence liquid crystals. tandfonline.com Compounds with two alkyl chains showed lower mesophase temperatures and higher fluorescence quantum yields (up to 0.76 in solid film) compared to those with a single chain. tandfonline.com
Table 2: Mesomorphic Properties of Selected Thiophene-Based Liquid Crystals This table is generated based on data from the text.
| Compound | Structure Type | Mesophase(s) Observed | Phase Transition Temperatures (°C) |
|---|---|---|---|
| 5 | Thiophene-vinylnitrile Schiff-base (one alkyl chain) | Smectic | 91.5 to 130.6 |
| 6 | Thiophene-vinylnitrile Schiff-base (two alkyl chains) | Smectic | 71.3 to 120.2 |
| 2TWC10 | Thiophene-based ester (alkoxy terminal) | Nematic | Exhibited nematic phase |
| S12 | Thiophene-based ester (alkyl terminal) | None | Not liquid crystalline |
| 8a | Bent-shaped thiophene (biphenyl system) | Nematic, Smectic C | N to SmC at 112.5 |
Bent-shaped liquid crystals based on a 2,5-disubstituted thiophene central core have also been synthesized, displaying nematic and smectic phases with strong blue fluorescence, making them candidates for organic light-emitting applications. researchgate.net
Thiophene derivatives have demonstrated significant potential as effective corrosion inhibitors for various metals and alloys, particularly for steel and aluminum in acidic environments. researchgate.netfrontiersin.orgresearchgate.net The inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier that slows down the corrosion process. researchgate.netrsc.org The presence of the sulfur atom in the thiophene ring, along with other heteroatoms (like nitrogen or oxygen) and π-electrons in the molecular structure, plays a crucial role in this adsorption process. frontiersin.orgrsc.org
The efficiency of these inhibitors is concentration-dependent, with higher concentrations generally leading to greater protection. researchgate.netresearchgate.netnih.gov Electrochemical studies, such as potentiodynamic polarization, reveal the mechanism of inhibition. Many thiophene derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, though some act predominantly as cathodic inhibitors. researchgate.netresearchgate.netnih.gov
The adsorption process can be physical, chemical, or a mix of both, and often follows established adsorption isotherms like the Langmuir or Temkin models. researchgate.netresearchgate.net
Table 3: Corrosion Inhibition Efficiency of Various Thiophene Derivatives This table is generated based on data from the text.
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration |
|---|---|---|---|---|
| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP) | Steel | 0.5 M H₂SO₄ | 87% | 5 x 10⁻³ M |
| 2-ethylamine thiophene | Steel | 0.5 M H₂SO₄ | 98% | 5 x 10⁻³ M |
| (E)-thiophene-2-carbaldehyde oxime (OXM) | AA2024-T3 Aluminum | 1 M HCl | 94.0% | 10⁻³ M |
| (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) | AA2024-T3 Aluminum | 1 M HCl | 96.0% | 10⁻³ M |
| Ethyl-(2-(5-arylidine-2,4-dioxothiazolidin-3-yl) acetyl) butanoate (B1) | Mild Steel | 1 M HCl | 92% (gravimetric) | 9 x 10⁻⁵ M |
Computational studies using Density Functional Theory (DFT) support experimental findings, correlating molecular properties like the energy of the Highest Occupied Molecular Orbital (EHOMO) with inhibition efficiency. researchgate.netfrontiersin.org These studies confirm that thiophene derivatives can effectively displace water molecules from the metal surface to form a stable, protective film. rsc.org
The selective removal of thiophene and its derivatives from fuel is a critical process in the petroleum industry, known as deep desulfurization. nih.govacs.org The combustion of sulfur-containing compounds in fuels leads to the emission of sulfur oxides (SOx), a major contributor to acid rain and environmental pollution. mdpi.com While traditional hydrodesulfurization (HDS) is effective for many sulfur compounds, refractory thiophenic compounds like dibenzothiophene (B1670422) (DBT) are more difficult to remove. mdpi.com
Emerging research focuses on alternative methods, such as selective adsorption using advanced materials. Metal-Organic Frameworks (MOFs) have shown significant promise in this area. nih.govacs.org In one study, membranes containing MOF-5 doped with various transition metals were used for adsorptive desulfurization. acs.org
The results indicated a high selectivity for thiophene (THP) over dibenzothiophene (DBT). nih.gov The membrane doped with silver (MOF-5/Ag) exhibited the highest adsorption efficiency, removing 86.8% of thiophene from a model oil. acs.org This enhanced performance is attributed to the strong interaction between silver, which acts as a soft Lewis acid, and the sulfur in the thiophene ring, which is a soft Lewis base. nih.govacs.org
Table 4: Removal Efficiency of Thiophenic Compounds using Doped MOF-5 Membranes This table is generated based on data from the text.
| Adsorbent Material | Target Compound | Removal Efficiency (%) |
|---|---|---|
| MOF-5/Ag | Thiophene (THP) | 86.8% |
| MOF-5/Cu | Thiophene (THP) | Lower than MOF-5/Ag |
| MOF-5/Ni | Thiophene (THP) | Lower than MOF-5/Ag |
Another novel approach involves the methylation of thiophenic and sulfidic compounds using silver tetrafluoroborate (B81430) (AgBF₄) and methyl iodide (CH₃I) to form polar sulfonium (B1226848) salts. nih.gov These salts can then be easily separated from the nonpolar petroleum matrix by precipitation. Subsequently, the original thiophenic compounds can be recovered through a demethylation process. nih.gov This technique has been shown to be effective for selectively obtaining high-purity thiophenic compounds from complex fuel matrices. nih.gov These advanced separation techniques are vital for producing cleaner fuels and meeting stringent environmental regulations. nih.govacs.org
Q & A
What are the key physicochemical properties of Ethyl 2-thiopheneacetate relevant to experimental design?
This compound (C₈H₁₀O₂S, MW 170.23 g/mol) is a liquid with a density of 1.134 g/mL (25°C), boiling point of 119–121°C at 23 mmHg, and refractive index (n²⁰/D) of 1.51 . These properties are critical for solvent selection, reaction temperature optimization, and purification via distillation. Its thiophene moiety contributes to electron-rich aromaticity, influencing reactivity in electrophilic substitution or coordination chemistry .
What safety precautions are recommended when handling this compound in laboratory settings?
While classified as non-hazardous under GHS , it is a flammable liquid (flash point: 104°C, closed cup) requiring storage in a cool, dry, ventilated area away from ignition sources . Personal protective equipment (PPE) includes N95 masks, chemical-resistant gloves, and eye protection. Contradictions in safety data (e.g., flammability vs. non-hazardous classification) highlight the need for conservative risk management, including spill containment and proper waste disposal .
How can researchers optimize the synthesis of this compound to achieve high purity?
Synthetic routes often involve esterification of 2-thiopheneacetic acid with ethanol under acid catalysis. Key optimization factors include:
- Catalyst loading : Rhodium-silylene catalysts (1 mol%) enable efficient deoxygenation of ester intermediates .
- Temperature control : Elevated temperatures (e.g., 80–100°C) improve reaction kinetics but require careful monitoring to avoid decomposition .
- Purification : Fractional distillation under reduced pressure (23 mmHg) isolates the product with >98% purity .
What analytical techniques are most effective for characterizing this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms ester and thiophene proton environments (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 6.8–7.2 ppm for thiophene protons) .
- Gas Chromatography (GC) : Quantifies purity and identifies volatile byproducts .
- Infrared Spectroscopy (IR) : Detects ester carbonyl stretches (~1740 cm⁻¹) and C–S bonds (600–700 cm⁻¹) .
What are the challenges in studying the coordination chemistry of this compound with transition metals?
The thiophene sulfur and ester carbonyl groups act as potential ligands, but steric hindrance from the ethyl group limits coordination. Dinuclear copper(II) complexes with [Cu₂(COO)₄] motifs have been structurally characterized, requiring X-ray crystallography to resolve bonding geometries . Challenges include:
- Solubility : Polar solvents (e.g., DMF) enhance metal-ligand interactions but complicate crystallization.
- Redox sensitivity : Copper-thiophene systems may undergo redox changes under aerobic conditions .
How does the sulfur atom in this compound influence its reactivity in organic synthesis?
The sulfur atom in the thiophene ring enhances electron density, facilitating:
- Electrophilic aromatic substitution : Halogenation or nitration at the α-position of the thiophene ring .
- Catalytic deoxygenation : Rhodium-catalyzed reduction with PhSiH₃ converts esters to ethers, leveraging sulfur’s electron-donating effects .
- Polymer synthesis : Thiophene derivatives are key in π-conjugated copolymers for organic photovoltaics, where sulfur stabilizes charge-transfer states .
What contradictions exist in the reported toxicity and ecological data for this compound, and how should researchers address them?
While acute toxicity data are limited, structural analogs (e.g., thiophene-2-acetic acid) show moderate toxicity via inhalation or dermal exposure . Ecological data gaps necessitate:
- Ecotoxicological assays : Test biodegradability and aquatic toxicity using OECD guidelines.
- Comparative studies : Analyze structure-activity relationships with related thiophene esters .
What role does this compound play in the development of organic photovoltaic devices?
As a monomer in π-conjugated copolymers (e.g., pyrrolo[3,2-b]pyrrole-based polymers), it enhances charge carrier mobility and light absorption. Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
